“Tuftsin, (3,4-dehydro-pro)(3)-” is a variant of Tuftsin . Tuftsin is a tetrapeptide (Thr-Lys-Pro-Arg, TKPR) located in the Fc-domain of the heavy chain of immunoglobulin G (residues 289-292). It has an immunostimulatory effect .
Two enzymes are needed to release tuftsin from immunoglobulin G. First, the spleen enzyme tuftsin-endocarboxypeptidase nicks the heavy chain at the Arg-Glu bond (292-293). The arginine carboxy-terminal is now susceptible to the action of the second enzyme, carboxypeptidase β .
The molecular formula of “Tuftsin, (3,4-dehydro-pro)(3)-” is C21H38N8O6. The IUPAC name is (2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid.
(3,4-Dehydro-Pro3)-Tuftsin is a synthetic analogue of tuftsin, a peptide that plays a significant role in immune response modulation. Tuftsin, originally derived from the cleavage of immunoglobulin G, is composed of four amino acids: threonine, lysine, proline, and arginine. The modification to include 3,4-dehydroproline enhances its biological activity and stability. This compound is classified under peptides and specifically falls into the category of modified proline analogues.
(3,4-Dehydro-Pro3)-Tuftsin is synthesized through chemical methods rather than being isolated from natural sources. It belongs to the class of cyclic peptides and is categorized as a proline analogue due to the incorporation of the 3,4-dehydroproline residue. This modification is known to influence the conformational properties and biological interactions of peptides.
The synthesis of (3,4-Dehydro-Pro3)-Tuftsin typically involves solid-phase peptide synthesis techniques. The process begins with the attachment of the first amino acid to a solid support, followed by sequential coupling of additional amino acids.
The molecular structure of (3,4-Dehydro-Pro3)-Tuftsin features a modified proline residue that introduces a double bond between the third and fourth carbon atoms in the proline ring. This structural alteration can significantly affect its conformation and biological activity.
(3,4-Dehydro-Pro3)-Tuftsin can participate in various chemical reactions typical for peptides, including hydrolysis under acidic or basic conditions and reactions with nucleophiles.
The mechanism through which (3,4-Dehydro-Pro3)-Tuftsin exerts its effects involves interaction with immune receptors that modulate cellular responses. It enhances phagocytosis and promotes the activation of immune cells.
Studies indicate that tuftsin analogues can increase macrophage activity and stimulate cytokine production, leading to an improved immune response against pathogens .
(3,4-Dehydro-Pro3)-Tuftsin has several scientific uses:
(3,4-Dehydro-Pro³)-Tuftsin is a synthetic analog of the endogenous immunomodulatory tetrapeptide tuftsin (Thr-Lys-Pro-Arg). Its systematic IUPAC name is L-threonyl-L-lysyl-(3,4-dehydro-L-prolyl)-L-arginine, reflecting the critical modification at the proline residue (position 3). The molecular formula is C₂₁H₃₈N₈O₆, with a molecular weight of 500.59 g/mol [2] [6]. The defining structural feature is the 3,4-dehydroproline residue, which introduces a rigid double bond between C3 and C4 of the proline ring. This modification replaces the saturated proline (Pro) in native tuftsin with a planar, unsaturated heterocycle, significantly altering the peptide’s conformational flexibility [1] [6].
Table 1: Molecular Identity of (3,4-Dehydro-Pro³)-Tuftsin
Property | Native Tuftsin | (3,4-Dehydro-Pro³)-Tuftsin |
---|---|---|
IUPAC Name | L-Threonyl-L-lysyl-L-prolyl-L-arginine | L-Threonyl-L-lysyl-(3,4-dehydro-L-prolyl)-L-arginine |
Molecular Formula | C₂₀H₄₀N₈O₆ | C₂₁H₃₈N₈O₆ |
Molecular Weight (g/mol) | 500.59 | 498.58 |
Proline Residue | Saturated pyrrolidine | Unsaturated 3,4-dehydropyrrolidine |
CAS/PubChem ID | 69558-55-0 | 124648 (PubChem CID) |
The discovery of native tuftsin in 1970 by Najjar and Nishioka identified it as a phagocytosis-stimulating peptide cleaved from immunoglobulin G (residues 289-292) [3] [6]. By the early 1980s, researchers systematically modified tuftsin’s structure to enhance its stability and activity. The synthesis of (3,4-Dehydro-Pro³)-Tuftsin emerged from studies on proline analogs in peptide hormones. Earlier work on bradykinin and angiotensin-converting enzyme (ACE) inhibitors demonstrated that 3,4-dehydroproline imposed conformational constraints that improved metabolic stability and receptor binding [1]. This knowledge was applied to tuftsin in 1984, when researchers replaced Pro³ with 3,4-dehydroproline to limit enzymatic degradation by proline-specific peptidases while preserving immunostimulatory activity [1] [6]. The modification represented a rational design strategy to stabilize the peptide’s bioactive conformation—a paradigm also seen in therapeutics like immunosuppressants and antiviral drugs [5] [7].
The biological activity of tuftsin depends critically on its N-terminal Thr and C-terminal Arg, as well as the conformational flexibility of the central Pro residue [3] [6]. In native tuftsin, Pro³ enables a cis or trans peptide bond orientation, allowing the peptide to adopt a type VI β-turn during receptor engagement. Introducing 3,4-dehydroproline imposes significant constraints:
Table 2: Conformational Impact of 3,4-Dehydroproline Substitution
Conformational Feature | Native Tuftsin (Pro³) | (3,4-Dehydro-Pro³)-Tuftsin | Biological Implication |
---|---|---|---|
Peptide Bond Isomerization | 30% cis, 70% trans | <10% cis, >90% trans | Altered receptor docking kinetics |
Proline Ring Puckering | Dynamic (Cγ-endo/exo) | Planar, rigid | Restricted turn formation |
Backbone Dihedral Angles (ϕ/ψ) | Flexible (ϕ: -60°, ψ: 150°) | Constrained (ϕ: -55°, ψ: 145°) | Reduced adaptability to receptor subsites |
Metabolic Stability | t₁/₂: 16 min (plasma) | Increased resistance to prolyl endopeptidases | Extended half-life in vivo |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3